molecular formula C10H9FO2 B13032415 7-Fluoro-8-methylchroman-4-one

7-Fluoro-8-methylchroman-4-one

Cat. No.: B13032415
M. Wt: 180.17 g/mol
InChI Key: VXMDGXCFAFPEAX-UHFFFAOYSA-N
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Description

7-Fluoro-8-methylchroman-4-one is a synthetic organic compound belonging to the chromanone family. Chromanones are heterobicyclic compounds that serve as significant building blocks in medicinal chemistry due to their diverse biological activities. The presence of a fluorine atom at the 7th position and a methyl group at the 8th position in the chroman-4-one structure imparts unique chemical and biological properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-8-methylchroman-4-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-8-methylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Fluoro-8-methylchroman-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of novel compounds with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Fluoro-8-methylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-8-methylchroman-4-one is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, while the methyl group can affect its interaction with biological targets .

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

7-fluoro-8-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9FO2/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3H,4-5H2,1H3

InChI Key

VXMDGXCFAFPEAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OCCC2=O)F

Origin of Product

United States

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